4-Hydroxyphenyl acetate

概要

説明

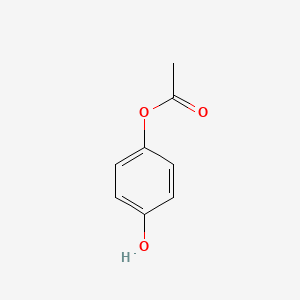

4-アセトキシフェノールは、4-ヒドロキシフェニルアセテートとしても知られており、分子式C8H8O3の有機化合物です。これは、酢酸とハイドロキノンの縮合から得られるフェノールエステルです。

2. 製法

合成経路と反応条件: 4-アセトキシフェノールは、ハイドロキノンと無水酢酸のエステル化によって合成することができます。この反応は、通常、硫酸などの触媒の存在下で、ハイドロキノンと無水酢酸を混合することによって行われます。 混合物を加熱して反応を促進させると、4-アセトキシフェノールと酢酸が副生成物として生成されます .

工業生産方法: 工業的には、4-アセトキシフェノールの生産は、同様の原理に基づいていますが、より大規模に行われます。このプロセスでは、ハイドロキノンと無水酢酸を制御された条件下で組み合わせる大型反応器を使用します。 反応は、最終生成物の収率と純度が最適になるように監視されます .

3. 化学反応解析

反応の種類: 4-アセトキシフェノールは、以下を含むさまざまな化学反応を起こします。

酸化: キノンを形成するために酸化される可能性があります。

還元: ハイドロキノンに還元される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: キノン。

還元: ハイドロキノン。

準備方法

Synthetic Routes and Reaction Conditions: 4-Acetoxyphenol can be synthesized through the esterification of hydroquinone with acetic anhydride. The reaction typically involves mixing hydroquinone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The mixture is heated to facilitate the reaction, resulting in the formation of 4-acetoxyphenol and acetic acid as a byproduct .

Industrial Production Methods: In industrial settings, the production of 4-acetoxyphenol follows similar principles but on a larger scale. The process involves the use of large reactors where hydroquinone and acetic anhydride are combined under controlled conditions. The reaction is monitored to ensure optimal yield and purity of the final product .

化学反応の分析

Types of Reactions: 4-Acetoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to hydroquinone.

Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Quinones.

Reduction: Hydroquinone.

Substitution: Various substituted phenols depending on the nucleophile used.

科学的研究の応用

Hepatoprotective Effects

Research has shown that 4-Hydroxyphenyl acetate possesses hepatoprotective properties, particularly against acetaminophen (APAP)-induced liver injury. A study conducted on mice demonstrated that pretreatment with 4-HPA significantly reduced serum levels of liver enzymes (ALT and AST) elevated by APAP overdose, indicating liver damage. The compound enhanced the activity of phase II detoxification enzymes and antioxidant defenses, suggesting its potential as a natural hepatoprotective agent .

Table 1 summarizes the findings related to the hepatoprotective effects of 4-HPA:

| Dosage (mg/kg) | ALT Levels | AST Levels | Histopathological Findings |

|---|---|---|---|

| Control | Baseline | Baseline | Normal hepatocyte structure |

| 6 | Reduced | Reduced | Mild necrosis |

| 12 | Significantly Reduced | Significantly Reduced | Moderate necrosis |

| 25 | Almost Normal | Almost Normal | Minimal injury |

Antioxidant Properties

This compound acts as a natural antioxidant, protecting cells from oxidative stress-induced necrosis. Its ability to scavenge free radicals contributes to its protective effects in various biological systems .

Enzymatic Activity

The enzyme 4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H) utilizes this compound as a substrate for the biosynthesis of bioactive compounds. This enzyme catalyzes the hydroxylation of phenolic compounds, which is crucial for producing polyhydroxyphenols with enhanced biological activity . The potential industrial applications of 4HPA3H include:

- Synthesis of valuable natural products.

- Replacement of plant-derived P450 enzymes in biocatalysis.

Table 2 outlines the enzymatic characteristics and potential applications of 4HPA3H:

| Enzyme | Substrate | Product | Application |

|---|---|---|---|

| 4HPA3H | This compound | Polyhydroxyphenols | Biocatalysis in natural product synthesis |

Study on Liver Injury Prevention

A pivotal study investigated the effects of this compound on APAP-induced liver injury in mice. The results indicated that administration of 4-HPA before APAP exposure significantly mitigated liver damage by enhancing antioxidant enzyme activity and reducing oxidative stress markers .

Integrative Pharmacology Approach

Another study employed an integrative pharmacology approach to evaluate the effects of various compounds, including this compound, on diabetes mellitus treatment. The findings highlighted its role in improving glucose tolerance and reducing inflammation, suggesting broader therapeutic implications beyond liver protection .

作用機序

4-アセトキシフェノールがその効果を発揮する主なメカニズムは、NRF2転写因子の安定化と核移行によるものです。 これにより、NQO1やHO-1などの抗酸化酵素が上方制御され、細胞を酸化ストレス誘導性損傷から保護します . この化合物はNRF2経路を調節する能力があり、酸化ストレスとその関連病態を研究するための貴重なツールとなります .

類似化合物:

ハイドロキノン: 4-アセトキシフェノールの母体化合物で、美白剤や写真現像剤として使用されています。

4-ヒドロキシ安息香酸: 抗酸化特性を持つ別のフェノール化合物。

ブチル化ヒドロキシトルエン: 食品保存に使用される合成抗酸化剤.

独自性: 4-アセトキシフェノールは、NRF2を安定化させ、抗酸化酵素を上方制御する特定の能力を持っているため、他のフェノール化合物とは異なります。 この独特の作用機序は、酸化ストレスとその関連疾患に焦点を当てた医学研究において特に価値があります .

類似化合物との比較

Hydroquinone: A parent compound of 4-acetoxyphenol, known for its use in skin lightening and as a photographic developer.

4-Hydroxybenzoic Acid: Another phenolic compound with antioxidant properties.

Butylated Hydroxytoluene: A synthetic antioxidant used in food preservation.

Uniqueness: 4-Acetoxyphenol stands out due to its specific ability to stabilize NRF2 and upregulate antioxidative enzymes, which is not a common feature among all phenolic compounds. This unique mechanism of action makes it particularly valuable in medical research focused on oxidative stress and related diseases .

生物活性

4-Hydroxyphenyl acetate (4-HPA) is a significant metabolite derived from polyphenols, primarily produced by gut microbiota. Its biological activities have garnered attention for their potential therapeutic applications, particularly in protecting against oxidative stress and liver injury. This article reviews the biological activity of 4-HPA, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound exhibits several biological activities, primarily through its antioxidative properties and modulation of enzymatic pathways:

- Antioxidative Action : 4-HPA plays a crucial role in reducing oxidative stress in cells, particularly in hepatocytes. It has been shown to enhance the activity of antioxidant enzymes such as glutathione peroxidase (GPx), catalase (CAT), and superoxide dismutase (SOD) .

- Nrf2 Pathway Activation : The compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is essential for cellular defense against oxidative damage. Nrf2 translocation to the nucleus leads to the upregulation of phase II detoxifying enzymes .

- CYP2E1 Modulation : 4-HPA has been demonstrated to suppress the expression of cytochrome P450 2E1 (CYP2E1), an enzyme involved in drug metabolism and associated with increased oxidative stress during acetaminophen (APAP) overdose .

Protective Effects Against Hepatotoxicity

A pivotal study investigated the protective effects of 4-HPA against APAP-induced liver injury in mice. The findings indicated that pre-treatment with 4-HPA significantly mitigated liver damage through several mechanisms:

- Reduction of Oxidative Stress Markers : Mice treated with 4-HPA showed decreased levels of malondialdehyde (MDA) and increased levels of glutathione (GSH), indicating reduced oxidative stress .

- Histopathological Improvement : Histological examinations revealed that 4-HPA treatment led to a reduction in necrotic areas and improved liver architecture compared to control groups .

Dose-Dependent Effects

The efficacy of 4-HPA was observed to be dose-dependent. In the aforementioned study, different doses (6, 12, and 25 mg/kg) were administered:

- At the highest dose (25 mg/kg), there was a notable upregulation of phase II enzymes such as glutathione S-transferase (GST), sulfotransferase (SULT), and UDP-glucuronosyltransferase (UGT) .

- The expression levels of Nrf2 were significantly increased, supporting its role in enhancing the cellular antioxidant response .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Control Group | APAP Group | 4-HPA (6 mg/kg) | 4-HPA (12 mg/kg) | 4-HPA (25 mg/kg) |

|---|---|---|---|---|---|

| MDA Levels | Baseline | High | Moderate | Low | Very Low |

| GSH Levels | Baseline | Low | Moderate | High | Very High |

| CYP2E1 Expression | Low | High | Moderate | Low | Very Low |

| Nrf2 Expression | Baseline | Low | Moderate | High | Very High |

| Histopathological Score | Normal | Poor | Moderate | Good | Excellent |

Case Studies

Several studies have explored the implications of 4-HPA in various contexts:

- Case Study on Liver Protection : In a controlled experiment involving APAP overdose, mice pre-treated with 4-HPA demonstrated significantly lower liver injury markers compared to untreated controls. This study highlighted the potential clinical relevance of 4-HPA as a hepatoprotective agent .

- Microbiota Influence : Research indicates that the production of 4-HPA from dietary polyphenols by gut microbiota may contribute to its health benefits, suggesting a symbiotic relationship between diet, microbiota, and host health .

特性

IUPAC Name |

(4-hydroxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-6(9)11-8-4-2-7(10)3-5-8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMCQTHGYMTCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186062 | |

| Record name | 4-Hydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3233-32-7 | |

| Record name | 4-Hydroxyphenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3233-32-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROQUINONE MONOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GIM3882KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。